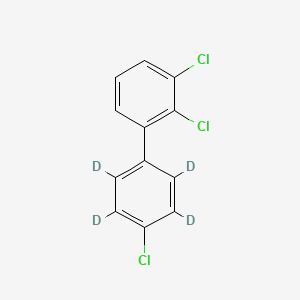
(8R,8'R)-Matairesinol 4,4'-di-O-|A-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside is a lignan compound found in various plant species. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits. This particular compound is a glucoside derivative of matairesinol, which means it has glucose molecules attached to its structure. It is of interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside typically involves the glycosylation of matairesinol. Glycosylation is the process of attaching glucose molecules to another molecule. This can be achieved through various chemical reactions, often involving the use of glycosyl donors and catalysts under specific conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside may involve biotechnological approaches, such as the use of enzymes or microbial fermentation, to achieve glycosylation. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. Optimization of these processes is essential to achieve high yields and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside may lead to the formation of quinones or other oxidized derivatives, while reduction may yield dihydro derivatives.
Aplicaciones Científicas De Investigación
(8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside has various scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glucosides.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have implications for health and disease prevention.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in cancer prevention and treatment.
Industry: It is used in the development of functional foods and nutraceuticals due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Enzyme Inhibition: By inhibiting specific enzymes involved in disease processes, such as those related to cancer or metabolic disorders.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside include other lignan glucosides, such as:
Secoisolariciresinol diglucoside: Another lignan glucoside with potential health benefits.
Pinoresinol diglucoside: Known for its antioxidant properties.
Uniqueness
What sets (8R,8’R)-Matairesinol 4,4’-di-O-|A-D-glucopyranoside apart is its specific structure and the unique combination of biological activities it exhibits. Its dual antioxidant and anti-inflammatory properties make it a compound of interest for various applications in health and industry.
Propiedades
Fórmula molecular |
C32H42O16 |
|---|---|
Peso molecular |
682.7 g/mol |
Nombre IUPAC |
(3R,4R)-3,4-bis[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)45-31-28(39)26(37)24(35)22(11-33)47-31)7-16-13-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(12-34)48-32/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |
Clave InChI |
UONVANCRWOWWAY-QFYIXHTHSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



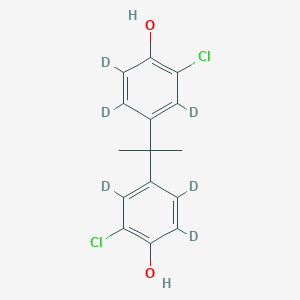
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
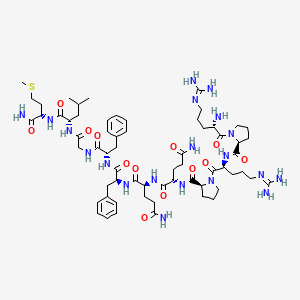
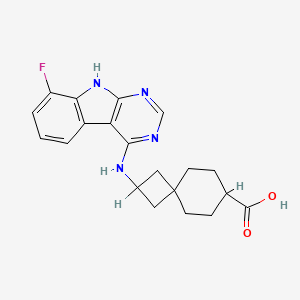
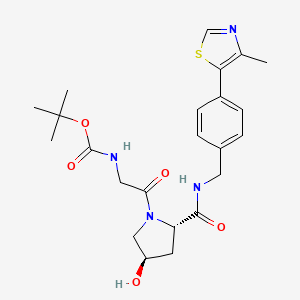
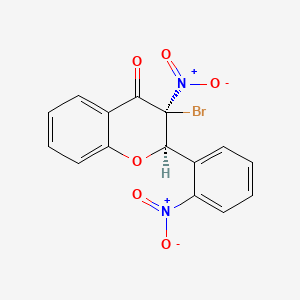
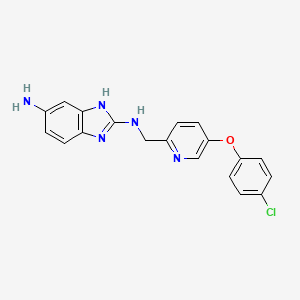

![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)
